3-(2-Chlorophenyl)pyridin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

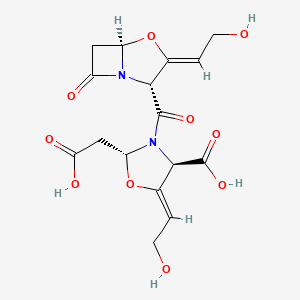

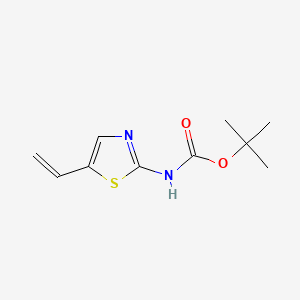

3-(2-Chlorophenyl)pyridin-4-amine is a chemical compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .

Synthesis Analysis

The synthesis of 3-(2-Chlorophenyl)pyridin-4-amine and its derivatives involves various chemical reactions. For instance, the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives involves a series of reactions including condensation of the corresponding amidrazones or carboxylic acid hydrazides with 1,2-diones .Molecular Structure Analysis

The molecular structure of 3-(2-Chlorophenyl)pyridin-4-amine is characterized by the presence of a pyridin-4-amine group and a 2-chlorophenyl group . The InChI code for this compound is 1S/C11H9ClN2/c12-9-3-1-2-8(6-9)11-7-10(13)4-5-14-11/h1-7H,(H2,13,14) .Chemical Reactions Analysis

The chemical reactions involving 3-(2-Chlorophenyl)pyridin-4-amine are complex and involve multiple pathways. For instance, the compound plays a critical role primarily due to the presence of both a reactive amine group and halogen atoms, which offer multiple pathways for chemical interactions and transformations .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Complexes : Research has involved the synthesis and spectroscopic characterization of complexes, such as [CoIII(salophen)(amine)2]ClO4, where "amine" could be morpholine, pyrrolidine, and piperidine. These complexes have been studied for their structural properties and hydrogen bonding interactions (Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).

Crystal Structure Studies : The crystal structure of similar compounds, like 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline, has been determined. This is crucial for understanding the molecular geometry and potential applications in various fields (Adeleke & Omondi, 2022).

Novel Synthetic Routes and Stereodynamics : The development of novel synthetic routes for certain compounds, such as 2-{[2-(3,4-dichlorophenyl)ethyl]propylamino}-1-pyridin-3-ylethanol, and the investigation of their conformational properties has been a subject of study. This can provide insights into the dynamic behavior of these molecules (Korošec, Grdadolnik, Urleb, Kocjan, & Grdadolnik, 2006).

Coordination Complexes and Luminescent Properties : Research has been conducted on silver(I) coordination complexes from flexible unsymmetrical bis(pyridyl) ligands, focusing on their syntheses, structures, and luminescent properties. This research could be pivotal for applications in materials science and photonics (Zhang, Deng, Huo, Zhao, & Gao, 2013).

Pharmaceutical Applications : Studies have been conducted on the transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators by N-methylation, using compounds related to 3-(2-Chlorophenyl)pyridin-4-amine. This research is significant for developing potential therapeutic agents (Ding & Silverman, 1993).

Synthesis of New Derivatives : The synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst has been explored. This method could be widely used for the preparation of new heterocyclic compounds, indicating potential applications in organic chemistry and drug development (El-Deeb, Ryu, & Lee, 2008).

Safety and Hazards

The safety data sheet for a related compound, (3RS)-3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine, indicates that it is toxic if swallowed and causes skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

3-(2-chlorophenyl)pyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c12-10-4-2-1-3-8(10)9-7-14-6-5-11(9)13/h1-7H,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUNHKGJZBVIPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CN=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10734708 |

Source

|

| Record name | 3-(2-Chlorophenyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chlorophenyl)pyridin-4-amine | |

CAS RN |

1258624-38-2 |

Source

|

| Record name | 3-(2-Chlorophenyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Piperidinocarbonyl)phenyl]benzonitrile](/img/structure/B572290.png)

![2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B572293.png)

![Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B572295.png)

![ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B572298.png)

![tert-Butyl 4-(2'-oxospiro[cyclopropane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate](/img/structure/B572299.png)

![5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B572305.png)

![1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B572306.png)